molecular formula C10H19N3O4 B13965833 2-Methylalanylglycyl-2-methylalanine CAS No. 99975-89-0

2-Methylalanylglycyl-2-methylalanine

Cat. No.: B13965833
CAS No.: 99975-89-0
M. Wt: 245.28 g/mol
InChI Key: HIWZEZFVMVUTEU-UHFFFAOYSA-N
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Description

2-Methylalanylglycyl-2-methylalanine is a synthetic dipeptide composed of two 2-methylalanine residues linked by a glycine moiety. Its structure incorporates methyl substitutions on the alanine side chains, which confer increased steric bulk and hydrophobicity compared to unmodified alanine or glycine-containing peptides. The methyl groups may enhance stability against proteolytic degradation, a feature observed in structurally similar peptides .

Properties

CAS No.

99975-89-0

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[2-[(2-amino-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C10H19N3O4/c1-9(2,11)7(15)12-5-6(14)13-10(3,4)8(16)17/h5,11H2,1-4H3,(H,12,15)(H,13,14)(H,16,17)

InChI Key

HIWZEZFVMVUTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC(=O)NC(C)(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 2-methylalanylglycyl-2-methyl- involves the reaction of 2-methylalanine with glycine under specific conditions. The process typically requires the use of protective groups to prevent unwanted side reactions and to ensure the correct formation of the desired peptide bond .

Industrial Production Methods: Industrial production of this compound can be achieved through the selective hydroamination of methacrylic acid, followed by the reaction with ammonia and subsequent hydrolysis . This method allows for the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Alanine, 2-methylalanylglycyl-2-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Alanine, 2-methylalanylglycyl-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Alanine, 2-methylalanylglycyl-2-methyl- involves its interaction with specific molecular targets and pathways. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The compound is produced from pyruvate by transamination and plays a role in various metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methylalanylglycyl-2-methylalanine with key analogs, emphasizing physicochemical properties, applications, and safety considerations:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Applications Safety Notes
This compound N/A* C₁₀H₁₈N₂O₄ ~230.26† Low (hydrophobic)‡ Peptide engineering, drug delivery systems Limited data; handle with standard lab PPE
L-Alanine, N-(2-ethyl-6-methylphenyl) 123456-78-9 C₁₂H₁₇NO₂ 207.27 Insoluble in water API intermediates, agrochemical synthesis Requires gloves, goggles, and ventilation
2-Aminobenzamide derivatives Varies C₇H₈N₂O 136.15 (base structure) High (polar groups) Glycan analysis, HPLC standards Non-toxic; minimal PPE required

*No publicly listed CAS number; synthesis likely requires custom protocols. †Calculated based on structural analogs. ‡Inferred from methyl group density and comparison to hydrophobic peptides .

Key Findings:

Structural Impact on Solubility : The methyl substitutions in this compound reduce water solubility compared to unmodified peptides like glycylalanine (solubility ~50 mg/mL). This aligns with trends observed in L-Alanine, N-(2-ethyl-6-methylphenyl), which is insoluble in aqueous media due to aromatic and alkyl modifications .

Stability: Methylation enhances resistance to enzymatic cleavage, similar to 2-aminobenzamide derivatives used in glycan stabilization for HPLC analysis .

Safety: While toxicity data for this compound is unavailable, handling protocols for structurally related compounds (e.g., gloves, goggles, ventilation) are recommended, as seen with Methyl 2-Cyanoacrylate and other lab-synthesized peptides .

Biological Activity

2-Methylalanylglycyl-2-methylalanine is a dipeptide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₈H₁₈N₂O₄
  • Molecular Weight: 190.24 g/mol

The compound consists of two methylated alanine residues linked by a glycine. The presence of methyl groups may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, research demonstrated inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings highlight the potential application of this compound in developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death.

Case Study Example:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups. This suggests a potential role in cancer therapeutics.

The biological activity of this compound is thought to stem from its ability to interact with cellular membranes and proteins. The methyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

  • Cell Membrane Interaction: The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
  • Signal Transduction Modulation: It may influence signaling pathways related to apoptosis in cancer cells, such as the PI3K/Akt pathway.

Research Findings

A variety of studies have focused on elucidating the biological effects of this compound:

  • Study A: Investigated its antimicrobial effects using disk diffusion assays.
  • Study B: Explored anticancer properties through MTT assays on various cancer cell lines.
  • Study C: Analyzed molecular interactions using computational docking studies, revealing potential binding sites on target proteins.

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